Methyl acetate-PEG1-methyl acetate
Overview
Description
Methyl acetate-PEG1-methyl acetate is a compound that belongs to the category of polyethylene glycol (PEG)-based PROTAC linkers. PROTACs (PROteolysis TArgeting Chimeras) are molecules designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system. This compound is used in the synthesis of PROTACs, which contain two different ligands connected by a linker; one ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl acetate-PEG1-methyl acetate can be synthesized through a series of esterification reactions. The primary synthetic route involves the reaction of methyl acetate with polyethylene glycol (PEG) under acidic conditions to form the desired compound. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a batch reactor, and the reaction is catalyzed by sulfuric acid. The mixture is then heated under reflux, and the product is purified through distillation and crystallization techniques to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl acetate-PEG1-methyl acetate undergoes various chemical reactions, including:
Esterification: Formation of esters by reacting with alcohols.
Hydrolysis: Breaking down into its constituent acids and alcohols in the presence of water and an acid or base catalyst.
Oxidation: Oxidative cleavage of the ester bond under strong oxidizing conditions.
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Esterification: Formation of various esters depending on the alcohol used.
Hydrolysis: Production of acetic acid and polyethylene glycol.
Oxidation: Formation of carboxylic acids and other oxidized products.
Scientific Research Applications
Methyl acetate-PEG1-methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer by degrading disease-causing proteins.
Industry: Utilized in the production of high-purity solvents and as an intermediate in the synthesis of various chemical compounds
Mechanism of Action
Methyl acetate-PEG1-methyl acetate functions as a linker in PROTACs, facilitating the degradation of target proteins. The mechanism involves the binding of one ligand to an E3 ubiquitin ligase and the other ligand to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This selective degradation process allows for precise control over protein levels within the cell .
Comparison with Similar Compounds
Similar Compounds
- Methyl acetate-PEG2-methyl acetate
- Methyl acetate-PEG3-methyl acetate
- Methyl acetate-PEG4-methyl acetate
Uniqueness
Methyl acetate-PEG1-methyl acetate is unique due to its specific PEG chain length, which influences its solubility, reactivity, and ability to form stable PROTACs. The PEG1 linker provides an optimal balance between flexibility and rigidity, making it suitable for various applications in targeted protein degradation .
Biological Activity
Methyl acetate-PEG1-methyl acetate is a polyethylene glycol (PEG)-based linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These compounds have garnered significant attention due to their potential in targeted protein degradation, particularly in cancer therapy. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Overview of this compound
This compound is characterized by its ability to facilitate the selective degradation of target proteins by linking them to E3 ligases. This mechanism allows for the modulation of protein levels within cells, presenting a novel therapeutic approach for diseases such as cancer.
The biological activity of this compound primarily hinges on its role as a PROTAC linker. PROTACs function by engaging a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The structural properties of this compound enhance its stability and efficacy in this process.
Efficacy in Cancer Models
Recent studies have demonstrated the effectiveness of this compound in various cancer models. For instance, a study published in bioRxiv highlighted its application in synthesizing PROTACs that target specific oncogenic proteins, resulting in significant tumor growth inhibition in xenograft models .
Comparative Studies
A comparative analysis was conducted to evaluate the potency of different PROTAC linkers, including this compound. The results indicated that this compound exhibited superior performance in terms of degradation efficiency and selectivity for target proteins compared to other linkers .
Linker Type | Degradation Efficiency (%) | Selectivity Ratio |
---|---|---|
This compound | 85 | 10:1 |
Alternative Linker A | 70 | 5:1 |
Alternative Linker B | 60 | 3:1 |
Case Study 1: Targeting BRD4
In a notable case study, this compound was employed to develop a PROTAC targeting BRD4, a protein implicated in various cancers. The study demonstrated that treatment with this PROTAC led to a marked decrease in BRD4 levels and subsequent tumor regression in mouse models .
Case Study 2: Neurodegenerative Diseases
Another investigation explored the potential of this compound-based PROTACs in neurodegenerative diseases. The results indicated that these compounds could effectively degrade misfolded proteins associated with neurodegeneration, suggesting a dual role in both cancer and neurodegenerative contexts .
Properties
IUPAC Name |
methyl 2-[2-(2-methoxy-2-oxoethoxy)ethoxy]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6/c1-11-7(9)5-13-3-4-14-6-8(10)12-2/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYYKZVYXBJBOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCCOCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404030 | |
Record name | SBB056554 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54665-51-9 | |
Record name | SBB056554 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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